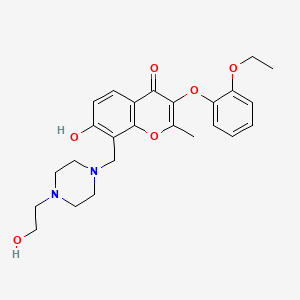

3-(2-ethoxyphenoxy)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-ethoxyphenoxy)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-3-31-21-6-4-5-7-22(21)33-24-17(2)32-25-18(23(24)30)8-9-20(29)19(25)16-27-12-10-26(11-13-27)14-15-28/h4-9,28-29H,3,10-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZIVTQTCDBQGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-ethoxyphenoxy)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one , a derivative of coumarin, has garnered attention due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent against various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A coumarin core , which is known for various biological activities.

- An ethoxyphenoxy group that enhances lipophilicity and potentially increases bioavailability.

- A piperazine moiety , which is often associated with neuroactive properties.

Pharmacological Effects

-

Dopamine Receptor Activity :

- The compound exhibits selective agonistic activity towards the D3 dopamine receptor. In structure-activity relationship studies, modifications to the phenyl ether groups significantly influenced its potency and selectivity for D3 receptors over D2 receptors. For instance, related compounds showed varying degrees of agonist activity, with some analogs being more than seven-fold more potent than others in D3 receptor assays .

- Acetylcholinesterase Inhibition :

- Antioxidant Activity :

Structure-Activity Relationship Studies

A comprehensive SAR analysis was conducted on various analogs of coumarin derivatives, including the target compound. The findings indicated that modifications to the piperazine and phenyl ether groups could enhance selectivity for D3 receptors while minimizing unwanted D2 receptor activity. The following table summarizes key findings from these studies:

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Agonist Activity (EC50 nM) | Selectivity Ratio |

|---|---|---|---|

| 1 | 710 ± 150 | Inactive | - |

| 2 | 278 ± 62 | Inactive | - |

| 3 | 98 ± 21 | >100,000 | High |

Neuroprotective Effects

Research has indicated that certain coumarin derivatives exhibit neuroprotective effects through modulation of neurotransmitter levels and reduction of neuroinflammation. In vitro studies have shown that these compounds can enhance neuronal survival under stress conditions, indicating their potential as therapeutic agents in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2-ethoxyphenoxy)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including Mannich reactions for introducing the piperazine-methyl group (as seen in similar chromenones ). Key steps may include:

- Mannich Reaction : Use formaldehyde and secondary amines (e.g., 2-hydroxyethylpiperazine) under ethanol reflux (78°C, 20–25 hours) to functionalize the chromenone core.

- Etherification : Coupling 2-ethoxyphenol via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).

- Optimization : Reaction pH, solvent polarity, and temperature are critical. For example, ethanol as a solvent may enhance solubility of polar intermediates .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine-methyl at C8, ethoxyphenoxy at C3) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z ~495–500 for [M+H]⁺).

- HPLC-PDA : Purity analysis using C18 columns with methanol/water gradients (pH 4.6 buffer for reproducibility) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox potential and nucleophilic/electrophilic sites. Correlation-energy formulas (e.g., Colle-Salvetti) can model electron density for chromenone derivatives .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Focus on the hydroxyethylpiperazine group’s hydrogen-bonding capacity .

Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) .

- Dose-Response Refinement : Use 8–10 concentration points with triplicates to minimize variability .

- Mechanistic Follow-Up : Combine kinetic studies (e.g., time-dependent inhibition) with proteomics to identify off-target effects .

Q. How can the hydroxyethylpiperazine group be modified to enhance pharmacokinetic properties?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varied alkyl chain lengths or substituents (e.g., replacing hydroxyethyl with propyl or cyclopropyl groups).

- LogP Optimization : Measure partition coefficients (e.g., shake-flask method) to balance hydrophilicity and membrane permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.